3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1036431-90-9
VCID: VC3354764
InChI: InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3
SMILES: CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81 g/mol

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

CAS No.: 1036431-90-9

Cat. No.: VC3354764

Molecular Formula: C12H19ClN2O2S

Molecular Weight: 290.81 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide - 1036431-90-9

Specification

CAS No. 1036431-90-9
Molecular Formula C12H19ClN2O2S
Molecular Weight 290.81 g/mol
IUPAC Name 3-amino-4-chloro-N,N-dipropylbenzenesulfonamide
Standard InChI InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3
Standard InChI Key HCMWAASMUQCGFT-UHFFFAOYSA-N
SMILES CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N

Introduction

Chemical Identity and Structural Characteristics

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is an organic compound characterized by a benzene ring substituted with an amino group at the 3-position, a chlorine atom at the 4-position, and a sulfonamide group with two propyl chains attached to the nitrogen atom . The compound has a distinct molecular structure that contributes to its chemical behavior and potential biological activity.

The compound is formally identified by the following parameters:

  • CAS Registry Number: 1036431-90-9

  • Molecular Formula: C12H19ClN2O2S

  • Molecular Weight: 290.81 g/mol

  • IUPAC Name: 3-amino-4-chloro-N,N-dipropylbenzenesulfonamide

The structure features several functional groups that contribute to its chemical properties:

  • The amino group (-NH2) at the 3-position creates a potentially reactive site for chemical modifications

  • The chlorine atom at the 4-position influences the electronic distribution of the benzene ring

  • The sulfonamide group (-SO2-N) serves as a key pharmacophore in many bioactive compounds

  • The two propyl chains attached to the nitrogen of the sulfonamide group enhance the lipophilicity of the molecule

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide provide insight into its behavior in various experimental and biological systems. The available data primarily consists of computationally predicted values rather than experimentally determined measurements, which is common for specialized research compounds.

PropertyValueSource
Molecular Weight290.81 g/mol
Boiling Point420.0±55.0 °C (Predicted)
Density1.236±0.06 g/cm³ (Predicted)
pKa1.24±0.10 (Predicted)
Physical StateSolid (at room temperature, predicted)Based on structural characteristics

The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and polar interactions involving the sulfonamide moiety. The predicted pKa value of 1.24 indicates that the compound would behave as a weak acid in solution, with the sulfonamide N-H being the likely proton donor site.

Comparison with Structurally Related Compounds

Comparing 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide with structurally related compounds provides valuable insights into structure-activity relationships and the impact of specific structural features on properties and biological activities.

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
3-Amino-4-chloro-N,N-dipropylbenzenesulfonamideC12H19ClN2O2S290.81 g/molAmino group at 3-position
4-chloro-3-ethoxy-N,N-dipropylbenzenesulfonamideC14H22ClNO3S319.84 g/molEthoxy group at 3-position
4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamideC13H20ClNO3S305.82 g/molMethoxy group at 3-position
4-chloro-3-nitro-N,N-dipropylbenzenesulfonamideC12H17ClN2O4S320.79 g/molNitro group at 3-position

The substitution at the 3-position significantly impacts the electronic properties of the benzene ring. While ethoxy and methoxy groups (present in related compounds) donate electrons to the ring, the amino group in 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide also has electron-donating character but additionally offers hydrogen bonding capabilities. The nitro-substituted analog represents an electron-withdrawing substitute, creating distinctly different electronic properties.

These electronic differences would be expected to influence:

  • Chemical reactivity of the benzene ring

  • Acidity of the sulfonamide group

  • Binding interactions with potential biological targets

  • Solubility and pharmacokinetic properties

Research Status and Knowledge Gaps

Despite the structural characterization available from chemical databases, significant knowledge gaps remain regarding 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide. The compound appears to be primarily of research interest rather than having established commercial applications, based on the limited information available in the search results.

Experimental Data Limitations

Most of the physical and chemical properties currently available are computationally predicted rather than experimentally determined . This represents a significant gap in our understanding of the compound's actual behavior under laboratory and biological conditions.

Biological Activity Characterization

While structural features suggest potential biological activities, there appears to be limited published research specifically investigating the biological properties of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide. Comprehensive screening against bacterial strains, enzyme panels, and other biological targets would provide valuable insights into its potential applications.

Structure-Activity Relationship Studies

Systematic studies comparing the biological activities of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide with its structural analogs would help elucidate the impact of the amino group at the 3-position on biological activity and selectivity.

Future Research Directions

Based on the identified knowledge gaps, several promising research directions can be proposed:

Comprehensive Physical and Chemical Characterization

Experimental determination of key physical and chemical properties including solubility profiles, stability under various conditions, and detailed spectroscopic characterization would establish a stronger foundation for understanding this compound.

Expanded Biological Evaluation

Systematic screening against panels of bacterial strains, fungal pathogens, and clinically relevant enzymes would help identify potential therapeutic applications. The compound's activity could be compared with established sulfonamide drugs to position it within the broader context of this important drug class.

Medicinal Chemistry Optimization

If promising biological activity is identified, medicinal chemistry approaches could be applied to optimize potency, selectivity, and pharmacokinetic properties. The amino group at the 3-position provides an excellent handle for chemical modifications to generate libraries of derivatives.

Computational Studies

Molecular modeling and docking studies could provide insights into potential binding modes with biological targets and guide the design of more potent derivatives. Quantitative structure-activity relationship (QSAR) studies incorporating this compound and its analogs could help identify key structural features for biological activity.

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